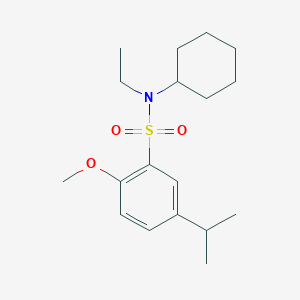![molecular formula C17H19ClN2S B5702368 N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea, also known as CCT018159, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea inhibits the activity of PAK4, PAK5, and PAK6 by binding to the ATP-binding site of these kinases. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, migration, and survival. In cancer cells, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurons, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been shown to regulate dendritic spine morphology and synaptic plasticity.
Biochemical and Physiological Effects
N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been shown to have several biochemical and physiological effects. In cancer cells, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurons, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been shown to regulate dendritic spine morphology and synaptic plasticity. In addition, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and pancreatic cancer cells.
実験室実験の利点と制限
N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for PAK4, PAK5, and PAK6, which makes it a useful tool for studying the role of these kinases in various biological processes. However, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea also has some limitations for lab experiments. It has been shown to have poor solubility in aqueous solutions, which can make it difficult to use in some assays. In addition, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea in scientific research. One direction is to investigate the role of PAK4, PAK5, and PAK6 in other biological processes, such as immune cell function and inflammation. Another direction is to investigate the potential therapeutic applications of N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea in various diseases, such as cancer and neurological disorders. In addition, there is a need to develop more potent and selective inhibitors of PAK4, PAK5, and PAK6, which can be used to further investigate the role of these kinases in various biological processes.
合成法
N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzylamine with ethyl isothiocyanate to form N-(4-chlorobenzyl)thiourea. The second step involves the reaction of N-(4-chlorobenzyl)thiourea with 2-phenylethylamine to form N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea. The purity of the synthesized compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
科学的研究の応用
N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been widely used in scientific research to investigate various biological processes. It has been shown to inhibit the activity of several kinases, including PAK4, PAK5, and PAK6, which are involved in cell proliferation, migration, and survival. N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and pancreatic cancer cells. In addition, N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea has been used to study the role of PAK4 in neuronal development and synaptic plasticity.
特性
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c18-16-8-6-15(7-9-16)11-13-20-17(21)19-12-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNWUKVVLFANPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)ethyl]-3-(2-phenylethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)


![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)


![methyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5702370.png)

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)